molecular formula C27H25N3O4 B2879866 [2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone CAS No. 881596-24-3

[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B2879866
CAS No.: 881596-24-3
M. Wt: 455.514
InChI Key: IKKXREMGMGHVJC-UHFFFAOYSA-N
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Description

2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that features a unique structure combining a pyrimido[1,2-a]benzimidazole core with a trimethoxyphenyl group and a phenylmethanone moiety

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules affects cell division and can induce apoptosis in cancer cells. The compound may also interact with other cellular proteins, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is unique due to its combined structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

[2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-16-23(25(31)17-10-6-5-7-11-17)24(18-14-21(32-2)26(34-4)22(15-18)33-3)30-20-13-9-8-12-19(20)29-27(30)28-16/h5-15,24H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXREMGMGHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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